Acetic acid, [3-(3-chloro-4-methylphenyl)-1-methyl-2-triazenyl]-, sodium salt
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Overview
Description
Acetic acid, [3-(3-chloro-4-methylphenyl)-1-methyl-2-triazenyl]-, sodium salt is a chemical compound with a complex structure. It is known for its unique properties and potential applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by the presence of a triazenyl group attached to a chloromethylphenyl ring, which is further connected to an acetic acid moiety, forming a sodium salt.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid, [3-(3-chloro-4-methylphenyl)-1-methyl-2-triazenyl]-, sodium salt typically involves multiple steps. One common method starts with the chlorination of 4-methylphenylamine to produce 3-chloro-4-methylphenylamine. This intermediate is then subjected to diazotization using sodium nitrite and hydrochloric acid, followed by coupling with methylamine to form the triazenyl derivative. The final step involves the reaction of this derivative with acetic acid and sodium hydroxide to yield the sodium salt of the compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often incorporating advanced techniques such as continuous flow reactors and automated control systems to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
Acetic acid, [3-(3-chloro-4-methylphenyl)-1-methyl-2-triazenyl]-, sodium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the triazenyl group into amines.
Substitution: The chloromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium cyanide are employed under controlled conditions.
Major Products
Oxidation: Formation of corresponding oxides and carboxylic acids.
Reduction: Production of amines and related derivatives.
Substitution: Generation of substituted phenyl derivatives.
Scientific Research Applications
Acetic acid, [3-(3-chloro-4-methylphenyl)-1-methyl-2-triazenyl]-, sodium salt has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and as a probe for studying enzyme activities.
Medicine: Explored for its therapeutic potential, particularly in cancer research due to its ability to interact with DNA and proteins.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of acetic acid, [3-(3-chloro-4-methylphenyl)-1-methyl-2-triazenyl]-, sodium salt involves its interaction with molecular targets such as enzymes and DNA. The triazenyl group can form covalent bonds with nucleophilic sites on proteins and nucleic acids, leading to alterations in their structure and function. This interaction can disrupt cellular processes, making the compound a potential candidate for therapeutic applications, particularly in oncology.
Comparison with Similar Compounds
Similar Compounds
- Acetic acid, [3-(4-methylphenyl)-1-methyl-2-triazenyl]-, sodium salt
- Acetic acid, [3-(3-chlorophenyl)-1-methyl-2-triazenyl]-, sodium salt
- Acetic acid, [3-(3-chloro-4-methylphenyl)-2-triazenyl]-, sodium salt
Uniqueness
The unique combination of the chloromethylphenyl and triazenyl groups in acetic acid, [3-(3-chloro-4-methylphenyl)-1-methyl-2-triazenyl]-, sodium salt imparts distinct chemical and biological properties. This compound’s ability to undergo specific reactions and interact with molecular targets sets it apart from similar compounds, making it valuable for specialized applications in research and industry.
Properties
CAS No. |
68025-31-0 |
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Molecular Formula |
C10H11ClN3NaO2 |
Molecular Weight |
263.65 g/mol |
IUPAC Name |
sodium;2-[[(3-chloro-4-methylphenyl)diazenyl]-methylamino]acetate |
InChI |
InChI=1S/C10H12ClN3O2.Na/c1-7-3-4-8(5-9(7)11)12-13-14(2)6-10(15)16;/h3-5H,6H2,1-2H3,(H,15,16);/q;+1/p-1 |
InChI Key |
MDPAOVYEAGSJML-UHFFFAOYSA-M |
Canonical SMILES |
CC1=C(C=C(C=C1)N=NN(C)CC(=O)[O-])Cl.[Na+] |
Origin of Product |
United States |
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